molecular formula C8H13NOS B8524378 5-(Dimethylaminomethyl)-3-thiophenemethanol

5-(Dimethylaminomethyl)-3-thiophenemethanol

Cat. No.: B8524378
M. Wt: 171.26 g/mol
InChI Key: MXRGSQKSECPROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylaminomethyl)-3-thiophenemethanol is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

[5-[(dimethylamino)methyl]thiophen-3-yl]methanol

InChI

InChI=1S/C8H13NOS/c1-9(2)4-8-3-7(5-10)6-11-8/h3,6,10H,4-5H2,1-2H3

InChI Key

MXRGSQKSECPROW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CS1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 5-[(dimethylamino)carbonyl]-3-thiophenecarboxylate (0.5 g) in dry diethylether (50 ml) was added to a slurry of lithium aluminium hydride (0.3 g) in dry diethylether (100 ml). The mixture was stirred for 3 hours at room temperature. Water was cautiously added, the mixture was filtered and the filtrate was evaporated to give the title compound (0.4 g) as a colourless oil b.p. 120°/0.1 mm. The oxalate was formed in and recrystallised from ethanol m.p. 107°-8°.
Name
methyl 5-[(dimethylamino)carbonyl]-3-thiophenecarboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 5-(dimethylaminomethyl)-3-thiophenecarboxylate (1.5 g) in diethylether (50 ml) was treated with lithium aluminium hydride (0.21 g). After 1 hour water (2 ml) was added and the solution was filtered through diatomaceous earth. Evaporation of the filtrate gave an oily residue which distilled to give the title compound as an oil (1.2 g) b.p. (120°/0.1 mm).
Name
methyl 5-(dimethylaminomethyl)-3-thiophenecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

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